4-Amino-2-sulfobenzoic acid

Description

BenchChem offers high-quality 4-Amino-2-sulfobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-sulfobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

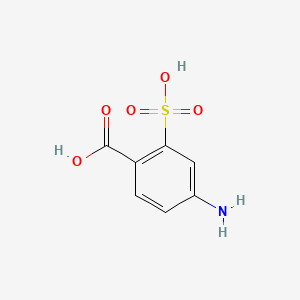

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNUYFJLBFZDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514879 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-76-4 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-2-sulfobenzoic acid CAS number 527-76-4

An In-depth Technical Guide to 4-Amino-2-sulfobenzoic Acid (CAS 527-76-4): A Key Pharmaceutical Intermediate

Introduction: The Trifunctional Linchpin

4-Amino-2-sulfobenzoic acid, registered under CAS Number 527-76-4, is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical industries. This molecule is distinguished by its trifunctional nature, incorporating a carboxylic acid group, an amino group, and a sulfonic acid group on a single benzene ring. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a critical chemical intermediate and a valuable building block in the synthesis of more complex molecules, most notably active pharmaceutical ingredients (APIs) and dyes.[1]

The presence of the strongly acidic sulfonic acid group enhances water solubility, while the basic amino group provides a reactive site for diazotization, a foundational reaction in dye chemistry.[1] However, its most enduring legacy in the realm of medicinal chemistry is its role as a crucial precursor to para-aminosalicylic acid (PAS), a second-line bacteriostatic agent used in the treatment of tuberculosis.[1] This guide offers a detailed exploration of the synthesis, properties, applications, and handling of 4-Amino-2-sulfobenzoic acid for professionals in research and drug development.

Physicochemical Properties

The physical and chemical characteristics of 4-Amino-2-sulfobenzoic acid are dictated by its three functional groups. It typically appears as needle-like crystals or a crystalline powder.[2] The sulfonic acid and carboxylic acid moieties make it acidic, while the amino group provides basic character, allowing it to form salts and participate in a wide array of chemical reactions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Registry Number | 527-76-4 | [2][3] |

| Molecular Formula | C₇H₇NO₅S | [2][3] |

| Molecular Weight | 217.20 g/mol | [2] |

| Appearance | Needles from water; White to off-white crystalline solid | [2] |

| Solubility in Water | 3 g/L at 25°C | [2] |

| Solubility in Organic Solvents | Almost insoluble in alcohol and ether | [2] |

| Density (Predicted) | 1.71 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.662 | [3] |

Synthesis and Manufacturing

The industrial production of 4-Amino-2-sulfobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. One of the primary synthesis routes begins with o-nitrotoluene, which undergoes sulfonation followed by an intramolecular oxidation-reduction reaction under basic conditions.[4]

The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic ring. The methyl group of o-nitrotoluene directs the incoming sulfo group primarily to the para position. The subsequent treatment with a strong base in the presence of the nitro group facilitates a fascinating auto-redox reaction where the methyl group is oxidized to a carboxylic acid and the nitro group is reduced to an amine.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for 4-Amino-2-sulfobenzoic acid.

Experimental Protocol: Synthesis from o-Nitrotoluene

This protocol is based on established industrial synthesis methods.[4]

-

Sulfonation:

-

In a suitable glass-lined reactor equipped with agitation and temperature control, dissolve o-nitrotoluene in pure sulfuric acid at a temperature between 25-85°C.

-

While maintaining the temperature, slowly add 65% fuming sulfuric acid (oleum) dropwise to the mixture. The exothermic reaction requires careful monitoring and cooling to prevent side reactions.

-

After the addition is complete, maintain the reaction mixture at the specified temperature for several hours until the sulfonation is complete, yielding 2-nitro-4-sulfotoluene.

-

-

Intramolecular Oxidation-Reduction:

-

Transfer the 2-nitro-4-sulfotoluene intermediate to a separate reactor capable of handling alkaline conditions and higher temperatures.

-

Add a solution of sodium hydroxide or another suitable base.

-

Heat the mixture to a temperature between 60-130°C. This initiates the auto-redox reaction.

-

Maintain the reaction at temperature with agitation for the time required to complete the conversion. The progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture.

-

Carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product, 4-Amino-2-sulfobenzoic acid.

-

Filter the crude product and wash it with cold water to remove residual acid and inorganic salts.

-

The product can be further purified by recrystallization from hot water to yield needle-like crystals.[2]

-

Applications in Drug Development: A Precursor to Anti-Tuberculosis Therapy

The primary significance of 4-Amino-2-sulfobenzoic acid in the pharmaceutical sector is its role as a key intermediate.[5] Its trifunctional structure allows it to serve as a versatile building block for creating more complex Active Pharmaceutical Ingredients (APIs).[1][6]

The most notable application is in the synthesis of para-aminosalicylic acid (PAS) , also known as 4-amino-2-hydroxybenzoic acid. PAS was one of the first effective treatments for tuberculosis and remains a component of multi-drug resistant tuberculosis (MDR-TB) therapy. The conversion of 4-Amino-2-sulfobenzoic acid to PAS is typically achieved through an alkali fusion process, where the sulfonic acid group is displaced by a hydroxyl group.[1]

Visualizing the Path to an API

Caption: Conversion of intermediate to Active Pharmaceutical Ingredient.

Experimental Protocol: Alkali Fusion to para-Aminosalicylic Acid (PAS)

This protocol outlines the general procedure for the conversion of 4-Amino-2-sulfobenzoic acid to PAS.

-

Reaction Setup:

-

In a high-temperature reactor (e.g., a nickel or iron crucible), place a significant excess of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.

-

Heat the alkali hydroxide until it melts, typically above 300°C.

-

Slowly and carefully add 4-Amino-2-sulfobenzoic acid to the molten alkali with vigorous stirring.

-

-

Fusion Reaction:

-

Maintain the temperature of the molten mixture for several hours to allow the nucleophilic aromatic substitution to occur, where the sulfonate group is replaced by a hydroxyl group.

-

The reaction releases sulfur dioxide, so the process must be conducted in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool until it solidifies.

-

Dissolve the solid fusion cake in water.

-

Filter the solution to remove any insoluble impurities.

-

Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the para-aminosalicylic acid product.

-

Cool the mixture to maximize precipitation.

-

Collect the PAS product by filtration, wash with cold water, and dry under vacuum at a low temperature to prevent degradation.

-

Analytical Methodologies

Ensuring the purity and identity of 4-Amino-2-sulfobenzoic acid is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. The following protocol is a representative method adapted from the analysis of structurally similar compounds.[7]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation and Columns:

-

HPLC system equipped with a UV-Vis detector.

-

Reversed-phase C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm I.D.).

-

-

Reagents and Mobile Phase Preparation:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Buffer: Prepare a phosphate or acetate buffer (e.g., 20 mM potassium phosphate), and adjust the pH to approximately 3.0 with phosphoric acid. The acidic pH ensures the carboxylic acid and sulfonic acid groups are protonated, leading to better retention and peak shape.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of the buffer and acetonitrile (e.g., 90:10 v/v Buffer:Acetonitrile). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). Filter and degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-2-sulfobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.

-

Sample Solution: Accurately weigh a sample of the synthesized material and dissolve it in the mobile phase to a known concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

UV Detection Wavelength: Set the detector to a wavelength where the analyte has strong absorbance, typically around 254 nm or 300 nm.

-

-

Data Analysis:

-

Identify the peak for 4-Amino-2-sulfobenzoic acid by comparing the retention time with that of the reference standard.

-

Quantify the purity by calculating the area percentage of the main peak relative to all other peaks.

-

Determine the concentration in unknown samples by using the calibration curve generated from the working standards.

-

Safety and Handling

4-Amino-2-sulfobenzoic acid, like many fine chemicals, requires careful handling to minimize risk to personnel. It is typically a solid that can form dust, which may cause irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualizing the Safe Handling Workflow

Sources

spectral data for 4-Amino-2-sulfobenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 4-Amino-2-sulfobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic profile of 4-Amino-2-sulfobenzoic acid (CAS No: 527-76-4), a trifunctional aromatic compound of interest in chemical synthesis and materials science. As a molecule featuring amino, sulfonic acid, and carboxylic acid moieties, its structural elucidation presents a unique case study in the application of modern analytical techniques. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data. The methodologies herein are presented not merely as protocols but as a framework for rational, evidence-based structural characterization, designed for researchers, scientists, and professionals in drug development.

Introduction: The Structural & Analytical Challenge

4-Amino-2-sulfobenzoic acid is a substituted aromatic compound with a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol .[1][2] Its utility as a chemical intermediate is derived from the distinct reactivity of its three functional groups: an electron-donating amine (-NH₂) at the 4-position, and two strongly electron-withdrawing groups, a sulfonic acid (-SO₃H) at the 2-position and a carboxylic acid (-COOH) at the 1-position. This electronic arrangement dictates the molecule's chemical behavior and presents a clear challenge for unambiguous characterization. Spectroscopic analysis is, therefore, not just a quality control measure but the primary tool for confirming its identity and purity. This guide synthesizes predictive data with established principles to provide a reliable spectral reference.

Caption: Structure of 4-Amino-2-sulfobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2-sulfobenzoic acid, the distinct electronic effects of the three functional groups lead to a predictable, yet complex, set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is of primary interest. Due to the substitution pattern, we expect three distinct signals for the aromatic protons. The sulfonic acid and carboxylic acid groups are strongly deshielding, while the amino group is shielding. The spectrum would ideally be acquired in a solvent like DMSO-d₆, which can exchange with the acidic protons of the -COOH and -SO₃H groups, often resulting in a broad, combined signal.

Causality Behind Predicted Shifts:

-

H-3: This proton is ortho to both the -SO₃H and -NH₂ groups. The strong deshielding effect of the adjacent sulfonic acid group will push this proton significantly downfield.

-

H-5: This proton is ortho to the -NH₂ group and meta to the -COOH and -SO₃H groups. It is expected to be the most upfield (shielded) of the aromatic protons.

-

H-6: This proton is ortho to the -COOH group and meta to the -NH₂ and -SO₃H groups. Its chemical shift will be downfield, influenced primarily by the adjacent carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.8 - 8.0 | d | ~2.0 | Ortho to -SO₃H, deshielded. Coupled to H-5 (meta). |

| H-5 | ~6.7 - 6.9 | dd | J(ortho) = ~8.5, J(meta) = ~2.0 | Ortho to -NH₂, shielded. Coupled to H-6 (ortho) and H-3 (meta). |

| H-6 | ~7.5 - 7.7 | d | ~8.5 | Ortho to -COOH, deshielded. Coupled to H-5 (ortho). |

| -NH₂ | ~5.0 - 6.0 | br s | - | Broad signal due to exchange and quadrupole effects. |

| -COOH, -SO₃H | ~10.0 - 13.0 | br s | - | Very broad, exchangeable protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, we expect seven distinct signals: six for the aromatic ring and one for the carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-1 (-COOH) | ~168 - 172 | Carboxylic acid carbon, highly deshielded. |

| C-2 (-SO₃H) | ~145 - 150 | Aromatic carbon attached to sulfonic acid, deshielded. |

| C-3 | ~115 - 120 | Influenced by adjacent -SO₃H and -NH₂ groups. |

| C-4 (-NH₂) | ~150 - 155 | Aromatic carbon attached to amine, deshielded by resonance. |

| C-5 | ~110 - 115 | Shielded by ortho -NH₂ group. |

| C-6 | ~130 - 135 | Influenced by adjacent -COOH group. |

| C-ipso (-COOH) | ~125 - 130 | The carbon to which the carboxylic acid is attached. |

Note: The assignments are based on established substituent effects in benzene rings. Actual experimental values may vary.[3]

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution NMR data.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of dry 4-Amino-2-sulfobenzoic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and observing the exchangeable acidic protons.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][5]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 seconds; Relaxation delay: 2-5 seconds to ensure full relaxation of all protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

-

Key Parameters: Pulse angle: 45°; Acquisition time: 1-2 seconds; Relaxation delay: 5-10 seconds to account for the longer relaxation times of quaternary carbons.

-

-

Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H spectrum and identify the peak chemical shifts in both spectra.

Caption: Proposed MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 4-Amino-2-sulfobenzoic acid in a suitable solvent mixture, such as 50:50 water/methanol with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile compounds.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the molecular ion (e.g., m/z 218 in positive mode) as the precursor and fragmenting it in the collision cell to observe the daughter ions. This validates the proposed fragmentation pattern. [6]

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-2-sulfobenzoic acid requires a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and substitution pattern, FTIR confirms the presence and environment of the key amino, carboxyl, and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The predictive data and standardized protocols provided in this guide serve as a robust framework for researchers to confidently identify and characterize this versatile chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 2, 2026, from [Link]

-

DrugFuture. (n.d.). 4-Amino-2-sulfobenzoic Acid. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-sulfobenzoic acid. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety data sheet: 4-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

-

MDPI. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 2, 2026, from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Sulfobenzoic acid monopotassium salt. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved February 2, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Sulfobenzoic acid. Retrieved February 2, 2026, from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping. Retrieved February 2, 2026, from [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids - Mass Spectrometry. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved February 2, 2026, from [Link]

Sources

- 1. 4-Amino-2-sulfobenzoic Acid [drugfuture.com]

- 2. guidechem.com [guidechem.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Amino acids [medizin.uni-muenster.de]

4-Amino-2-sulfobenzoic acid as a chemical intermediate

Topic: 4-Amino-2-sulfobenzoic Acid (ASBA): Trifunctional Scaffold for Pharmaceutical & Dye Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers

Executive Summary: The Trifunctional Advantage

4-Amino-2-sulfobenzoic acid (CAS 527-76-4) represents a unique class of aromatic building blocks characterized by its "trifunctional" nature. Possessing an electron-rich amine (–NH₂), an electron-withdrawing carboxylic acid (–COOH), and a solubilizing sulfonic acid group (–SO₃H) on a single benzene ring, ASBA serves as a versatile zwitterionic scaffold.[1]

While often overshadowed by its isomer 5-amino-2-sulfobenzoic acid, ASBA is the critical intermediate for the industrial synthesis of 4-Aminosalicylic acid (PAS) , a foundational anti-tuberculosis agent. This guide dissects the synthesis, reactivity, and validation protocols for ASBA, moving beyond basic properties to actionable process chemistry.

Synthesis & Production Strategy

The industrial viability of ASBA hinges on the oxidation of sulfonated nitrotoluenes rather than the direct sulfonation of 4-aminobenzoic acid (PABA), which suffers from regioselectivity issues.

The Oxidative-Reductive Route (Industrial Standard)

The most robust synthesis proceeds via the oxidation of 2-methyl-5-nitrobenzenesulfonic acid followed by Béchamp reduction or catalytic hydrogenation.

Mechanism:

-

Oxidation: The methyl group of 2-methyl-5-nitrobenzenesulfonic acid is oxidized to a carboxylic acid using air/oxygen under alkaline conditions (or KMnO₄ in lab scale).

-

Reduction: The nitro group is reduced to an amine.

Visualization: Synthesis Pathway

Figure 1: Industrial synthesis pathway from p-nitrotoluene to ASBA via sulfonation, oxidation, and reduction.[2][3][4]

Technical Protocol: Laboratory Scale Synthesis

Objective: Synthesis of ASBA from 4-nitro-2-sulfobenzoic acid via Iron Reduction (Béchamp). Scale: 100 mmol batch.

Reagents & Equipment[4][5][6][7]

-

Precursor: 4-Nitro-2-sulfobenzoic acid (potassium or sodium salt).

-

Reductant: Iron powder (325 mesh, activated).

-

Catalyst/Solvent: Dilute Acetic acid or HCl (catalytic amount), Water.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser.

Step-by-Step Methodology

-

Activation: Etch Iron powder (20 g, excess) with 5% HCl for 5 minutes, then wash with water. Rationale: Removes surface oxides to ensure rapid electron transfer.

-

Slurry Formation: Suspend 4-nitro-2-sulfobenzoic acid (24.7 g, 0.1 mol) in water (150 mL) in the 3-neck flask. Heat to 80°C.

-

Reduction: Add the activated Iron powder in small portions over 30 minutes. Maintain pH ~4-5 using acetic acid.

-

Checkpoint: The reaction is exothermic. Monitor temperature to prevent runaway.

-

-

Reflux: Heat to reflux (100°C) for 2-3 hours.

-

Validation: Spot on TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of the nitro spot (yellow) and appearance of the amine (fluorescent blue under UV) confirms conversion.

-

-

Workup:

-

Adjust pH to 8-9 with Na₂CO₃ to precipitate iron salts as Fe(OH)₂/Fe(OH)₃.

-

Filter hot (Celite pad) to remove iron sludge.

-

Acidify filtrate with conc. HCl to pH 1-2.

-

-

Crystallization: Cool to 4°C. ASBA precipitates as white/off-white needles.

-

Purification: Recrystallize from hot water (solubility ~3g/L at 25°C, significantly higher at 100°C).

Key Application: Synthesis of Anti-TB Drugs (PAS)

The most critical application of ASBA is its conversion to 4-Aminosalicylic Acid (PAS) . This transformation utilizes the Alkali Fusion technique, a harsh but effective Nucleophilic Aromatic Substitution (

Mechanism: Alkali Fusion

Under molten NaOH/KOH conditions (>200°C), the sulfonic acid group at the ortho position to the carboxylate is displaced by the hydroxide ion. The para-amino group remains intact, though it may require protection in lower-yield variants.

Visualization: PAS Production Workflow

Figure 2: Conversion of ASBA to the anti-tuberculosis drug PAS via high-temperature alkali fusion.

Physicochemical Data & Validation

Researchers must validate the identity of ASBA using the following physicochemical benchmarks.

| Property | Value / Characteristic | Validation Method |

| CAS Number | 527-76-4 | Registry Check |

| Molecular Formula | C₇H₇NO₅S | Mass Spectrometry (M-H)⁻ = 216.0 |

| Appearance | White to off-white needles | Visual Inspection |

| Solubility (Water) | ~3 g/L (25°C); Freely soluble >80°C | Gravimetric Analysis |

| Solubility (Organic) | Insoluble in EtOH, Ether, Benzene | Solvent Screen |

| Melting Point | >280°C (Decomposes) | DSC / Capillary Method |

| pKa | ~ -1.6 (SO₃H), ~2.4 (COOH), ~4.9 (NH₃⁺) | Potentiometric Titration |

Self-Validating Purity Check: Dissolve 0.1 g of product in 10 mL of 5% NaHCO₃.

-

Pass: Solution is clear and colorless (indicates complete solubility of the acid form).

-

Fail: Turbidity suggests presence of unreacted nitro compounds or non-acidic impurities.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: ASBA is a zwitterion and can act as a buffer. Avoid inhalation of dust.[5]

-

Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides/anhydrides if not controlled.

-

Storage: Keep dry. Hygroscopic tendencies depend on crystal form.

References

-

National Institutes of Health (NIH) - PubChem. 4-Amino-2-sulfobenzoic acid Compound Summary. [Link]

- Google Patents.Preparation method of 4-amino-2-sulfonic benzoic acid (CN102417471B).

-

CAS Common Chemistry. 4-Amino-2-sulfobenzoic acid (CAS 527-76-4). [Link][6][7]

-

DrugFuture. 4-Amino-2-sulfobenzoic Acid Properties and Literature. [Link][7]

Sources

- 1. CAS 98-43-1: 2-Amino-4-sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 3. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 4. CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 4-AMINO-2-SULFOBENZOIC ACID | 527-76-4 [chemicalbook.com]

- 7. 4-Amino-2-sulfobenzoic Acid [drugfuture.com]

A Technical Guide to the Historical Synthesis of 4-Amino-2-sulfobenzoic Acid: From Classical Methods to Modern Innovations

Introduction: The Enduring Importance of a Versatile Intermediate

4-Amino-2-sulfobenzoic acid is a key aromatic compound characterized by the presence of amino, sulfonic acid, and carboxylic acid functional groups. This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and dye industries.[1][2] Its utility as a precursor to important compounds like para-aminosalicylic acid, used in the treatment of tuberculosis, underscores its significance in medicinal chemistry.[3] This guide provides an in-depth exploration of the historical and evolving synthetic routes to 4-Amino-2-sulfobenzoic acid, offering researchers and drug development professionals a comprehensive understanding of the chemical principles and practical methodologies that have shaped its production.

I. The foundational Approach: Sulfonation of Substituted Anilines

The direct sulfonation of aromatic amines, often referred to as the "baking process," represents one of the earliest and most fundamental methods for the synthesis of aminobenzenesulfonic acids. While specific historical records for the direct synthesis of 4-Amino-2-sulfobenzoic acid via this route are less common, the well-established synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline serves as a foundational analogue.[4][5]

Chemical Rationale and Mechanistic Insights

This method involves the reaction of an aniline derivative with concentrated sulfuric acid. The reaction proceeds through an initial acid-base reaction to form the anilinium salt, which upon heating rearranges to the thermodynamically more stable para-sulfonated product.[4] The high temperature is necessary to drive the sulfonation reaction, which is a reversible electrophilic aromatic substitution. The amino group is a strong activating group, but in the highly acidic medium, it is protonated to the anilinium ion, which is a deactivating group. The reaction likely proceeds on the small equilibrium concentration of the free aniline.

II. The Nitroarene Pathway: A Versatile and Historically Significant Route

A prevalent historical and industrial approach to the synthesis of 4-Amino-2-sulfobenzoic acid involves the use of nitroaromatic compounds as starting materials. This multi-step strategy offers greater control over regioselectivity and has been the subject of numerous process improvements over time. The general theme of this pathway is the sulfonation of a suitable nitro-substituted aromatic precursor, followed by the reduction of the nitro group to an amine and, if necessary, the oxidation of a side chain to a carboxylic acid.

A. Synthesis from o-Nitrotoluene: A Stepwise Approach

One documented method starts with o-nitrotoluene, proceeding through sulfonation and a subsequent simultaneous oxidation-reduction reaction.[6][7]

Workflow for Synthesis of 4-Amino-2-sulfobenzoic Acid from o-Nitrotoluene

Caption: A stepwise synthesis of 4-Amino-2-sulfobenzoic acid starting from o-nitrotoluene.

1. Sulfonation of o-Nitrotoluene: The initial step involves the sulfonation of o-nitrotoluene using fuming sulfuric acid. The nitro group is a meta-director; however, the methyl group is an ortho, para-director. The sulfonation occurs para to the methyl group and meta to the nitro group, yielding 2-nitro-4-sulfotoluene.

2. Simultaneous Oxidation and Reduction: The intermediate, 2-nitro-4-sulfotoluene, undergoes a fascinating auto-oxidation-reduction reaction under alkaline conditions at elevated temperatures (60-130°C).[6][7] In this step, the methyl group is oxidized to a carboxylic acid, and the nitro group is reduced to an amine, yielding the final product. This one-pot transformation is a key feature of this synthetic route.

B. Synthesis from p-Nitrotoluene: An Alternative Nitroarene Route

An alternative, though historically challenging, route begins with p-nitrotoluene. This pathway necessitates the oxidation of the methyl group to a carboxylic acid, sulfonation, and reduction of the nitro group. One of the major historical challenges with this approach was the use of harsh oxidizing agents like potassium permanganate, which generated significant waste and resulted in low yields.[3]

Modern advancements have focused on developing cleaner and more efficient methods. One such patented method involves the oxidation with pressurized air in an alkaline solution, followed by reduction with iron powder.[3]

Experimental Protocol: Synthesis from p-Nitrotoluene Derivatives

This protocol is based on a modern, more environmentally benign approach.[3]

Step 1: Oxidation

-

Dissolve the starting material (e.g., p-nitrotoluene-o-sulfonic acid sodium salt) in a sodium hydroxide solution in a suitable pressure reactor.

-

Heat the mixture and introduce pressurized air to facilitate the oxidation of the methyl group to a carboxylate.

-

Monitor the reaction until completion.

Step 2: Reduction

-

To the resulting solution containing the oxidized intermediate, add iron powder as the reducing agent.

-

Heat the reaction mixture to effect the reduction of the nitro group to an amine.

-

After the reduction is complete, cool the solution.

Step 3: Isolation and Purification

-

Adjust the pH of the cooled solution to approximately 9 with sodium carbonate to precipitate iron sludge, which is then removed by filtration.[3]

-

Acidify the filtrate to a pH of 1 with sulfuric acid to precipitate the 4-Amino-2-sulfobenzoic acid product.[3]

-

Collect the product by filtration, wash, and dry.

III. Modern Synthetic Developments and Green Chemistry Approaches

In recent years, the synthesis of aminobenzenesulfonic acids has been influenced by the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of less hazardous reagents. While not directly detailing the synthesis of 4-Amino-2-sulfobenzoic acid, advancements in the synthesis of the related sulfanilic acid highlight these trends.

One innovative approach is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve energy efficiency compared to conventional thermal methods for the sulfonation of aniline.[5]

Another development is the one-pot reduction and sulfonation of nitrobenzene to produce p-aminobenzenesulfonic acid, which streamlines the process and minimizes waste.[8]

IV. Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Historical Disadvantages |

| Sulfonation of Anilines | Aniline Derivatives | Concentrated H₂SO₄ | Fewer steps, atom economical. | High temperatures, potential for side products. |

| From o-Nitrotoluene | o-Nitrotoluene | Fuming H₂SO₄, Base | Good regioselectivity, one-pot oxidation-reduction. | Use of fuming sulfuric acid. |

| From p-Nitrotoluene | p-Nitrotoluene | Oxidizing agent (e.g., KMnO₄ or air), Reducing agent (e.g., Fe), H₂SO₄ | Readily available starting material. | Harsh oxidizing agents in early methods, significant waste.[3] |

Conclusion

The historical synthesis of 4-Amino-2-sulfobenzoic acid has evolved from classical aromatic chemistry reactions to more refined and efficient industrial processes. The foundational methods, rooted in the sulfonation of anilines and the manipulation of nitroaromatic precursors, have been progressively optimized to improve yield, purity, and environmental footprint. For researchers and professionals in drug development, understanding this evolution provides not only a practical guide to synthesis but also a valuable perspective on the application of chemical principles to solve real-world manufacturing challenges. The ongoing drive towards greener and more sustainable chemical processes will undoubtedly continue to shape the future of synthesizing this important chemical intermediate.

References

- CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents.

- CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents.

- CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents.

- US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents.

-

INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS - PubMed. Available at: [Link]

- CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents.

-

Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Available at: [Link]

-

Sulfanilic acid - Wikipedia. Available at: [Link]

-

Green and conventional synthesis of sulfanilic acid - Departamentul de Chimie - Universitatea din Craiova. Available at: [Link]

- A kind of preparation method of p-aminobenzene sulfonic acid - Google Patents.

-

4-AMINOBENZENESULFONIC ACID - Ataman Kimya. Available at: [Link]

-

Sulfanilic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

- US2504471A - Sulfanilic acid derivatives - Google Patents.

Sources

- 1. 4-Amino-2-sulfobenzoic acid | 527-76-4 | Benchchem [benchchem.com]

- 2. CAS 98-43-1: 2-Amino-4-sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents [patents.google.com]

- 4. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 5. chimie.ucv.ro [chimie.ucv.ro]

- 6. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 7. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 8. CN110054575A - A kind of preparation method of p-aminobenzene sulfonic acid - Google Patents [patents.google.com]

Methodological & Application

using 4-Amino-2-sulfobenzoic acid for glycan analysis by mass spectrometry

Note to the Reader

This document provides a detailed application and protocol guide for the analysis of glycans by mass spectrometry using an aminobenzoic acid-based labeling strategy. While the topic specifies "4-Amino-2-sulfobenzoic acid," a comprehensive review of the scientific literature reveals that 2-Aminobenzoic acid (2-AA) is the predominantly used and well-characterized reagent for this purpose. Due to the scarcity of specific protocols for 4-Amino-2-sulfobenzoic acid, this guide will focus on the robust and widely validated methods employing 2-Aminobenzoic acid. The principles and procedures described herein are largely applicable to other aromatic amine labeling agents and will provide a strong foundation for researchers in the field.

Application Note: Enhanced Glycan Analysis by Mass Spectrometry using 2-Aminobenzoic Acid (2-AA) Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Glycan Analysis

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. From protein folding and stability to cell signaling and immune recognition, the structural complexity of glycans dictates their functional diversity. Consequently, the detailed characterization of glycan structures is paramount in biomedical research, disease biomarker discovery, and the development of biotherapeutic drugs, where glycosylation patterns are a critical quality attribute affecting efficacy and safety.

However, the inherent properties of native glycans—such as their high hydrophilicity and lack of a chromophore—present significant analytical challenges, particularly for mass spectrometry (MS), a cornerstone technique in glycomics.[1][2] To overcome these limitations, derivatization of glycans with a suitable tag is a widely adopted strategy to enhance their detection sensitivity.[2] 2-Aminobenzoic acid (2-AA) has emerged as a versatile and effective labeling reagent for this purpose.[1][3] This application note provides a comprehensive guide to the principles, protocols, and best practices for using 2-AA for sensitive and reliable glycan analysis by mass spectrometry.

Principle of the Method: Reductive Amination for Enhanced MS Detection

The labeling of glycans with 2-Aminobenzoic acid is achieved through a two-step chemical reaction known as reductive amination.[4] This process targets the reducing end of the glycan, which exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form.

-

Schiff Base Formation: The primary amine group of 2-AA performs a nucleophilic attack on the aldehyde carbon of the open-chain glycan, forming an unstable Schiff base intermediate.[4]

-

Reduction: A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is then used to reduce the imine bond of the Schiff base to a stable secondary amine, covalently linking the 2-AA label to the glycan.[4]

The covalent attachment of the 2-AA molecule offers several key advantages for mass spectrometry analysis:

-

Enhanced Ionization Efficiency: The aromatic nature of the 2-AA tag significantly improves the ionization of the labeled glycan in both positive and negative ion modes for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3][5]

-

Increased Hydrophobicity: The label increases the hydrophobicity of the otherwise highly polar glycan, which can improve its retention and separation in reverse-phase liquid chromatography (LC) coupled to MS.

-

Fluorescence Detection: The 2-AA label is fluorescent, allowing for sensitive detection in HPLC and capillary electrophoresis (CE) systems, which can be coupled with mass spectrometry for comprehensive analysis.[5]

The overall workflow for 2-AA labeling and subsequent MS analysis is depicted in the following diagram:

Figure 1. Workflow for 2-AA Labeling and MS Analysis of N-glycans.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the release of N-glycans from a glycoprotein sample, labeling with 2-AA, and subsequent purification for MS analysis.

-

Enzymes and Buffers:

-

Peptide-N-Glycosidase F (PNGase F)

-

Denaturing Buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

NP-40 or similar detergent

-

-

Labeling Reagents:

-

2-Aminobenzoic acid (2-AA)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

-

Purification:

-

Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Ultrapure water

-

Trifluoroacetic acid (TFA)

-

-

Equipment:

-

Heating block or incubator

-

Centrifuge

-

SPE vacuum manifold

-

Lyophilizer or vacuum concentrator

-

Step 1: N-Glycan Release from Glycoprotein

-

To approximately 100 µg of glycoprotein in an Eppendorf tube, add denaturing buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol.

-

Incubate the sample at 95°C for 5 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

Add reaction buffer and a non-ionic detergent like NP-40 to a final concentration of 1% to sequester the SDS.

-

Add 1-2 units of PNGase F per 10 µg of glycoprotein.

-

Incubate the reaction at 37°C for 16-18 hours (overnight) to ensure complete release of N-glycans.

Step 2: 2-Aminobenzoic Acid (2-AA) Labeling

-

Preparation of Labeling Solution:

-

Dissolve 2-AA in a 70:30 (v/v) solution of DMSO and glacial acetic acid to a final concentration of 0.35 M.

-

Dissolve NaCNBH₃ in the same solvent to a final concentration of 1.0 M.

-

Note: These solutions should be prepared fresh.

-

-

Combine the released glycan sample with the 2-AA and NaCNBH₃ solutions. A typical ratio is 1 volume of sample to 2 volumes of the combined labeling reagent.

-

Ensure the final concentration of the labeling agent is at least 0.25 M and the reducing agent is over 1 M.[3]

-

Incubate the mixture at 65°C for 2-3 hours.[3] This temperature and time have been optimized to achieve complete derivatization while minimizing degradation of sialic acids.[3]

Step 3: Purification of 2-AA Labeled Glycans

-

Condition the HILIC SPE cartridge:

-

Wash the cartridge with 1 mL of ultrapure water.

-

Equilibrate the cartridge with 1 mL of 85% acetonitrile (ACN).

-

-

Load the sample:

-

Dilute the labeling reaction mixture with ACN to a final concentration of at least 85% ACN.

-

Load the diluted sample onto the equilibrated HILIC SPE cartridge.

-

-

Wash the cartridge:

-

Wash the cartridge with 2-3 mL of 85% ACN containing 0.1% trifluoroacetic acid (TFA) to remove excess 2-AA label and other hydrophobic impurities.

-

-

Elute the labeled glycans:

-

Elute the 2-AA labeled glycans from the cartridge with 1-2 mL of ultrapure water or a low percentage of ACN (e.g., 20%). Eluting with water is advantageous as it avoids the need for acid, which can cause hydrolysis of sialic acids during storage.[3]

-

-

Dry the sample:

-

Lyophilize or use a vacuum concentrator to dry the eluted sample completely.

-

The dried, labeled glycans are now ready for MS analysis.

-

Mass Spectrometry Analysis

The purified 2-AA labeled glycans can be analyzed by various mass spectrometry techniques.[6]

-

Matrix Selection: 2,5-Dihydroxybenzoic acid (2,5-DHB) is a commonly used matrix for analyzing neutral 2-AA labeled glycans in positive ion mode.[7] For sialylated (acidic) glycans, which are prone to fragmentation, analysis in negative ion mode with a matrix like 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) is recommended to enhance sensitivity and minimize sialic acid loss.

-

Sample Preparation:

-

Reconstitute the dried labeled glycans in a small volume of ultrapure water.

-

Mix the glycan solution with the selected matrix solution (typically a saturated solution in a mixture of ACN and water with 0.1% TFA).

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

Data Acquisition: Acquire spectra in the appropriate mass range. The 2-AA label adds a mass of 120.04 Da to the glycan.

-

Chromatography: Labeled glycans can be separated using HILIC or reverse-phase chromatography prior to MS analysis. A common mobile phase system for HILIC is a gradient of ACN and an aqueous buffer like ammonium formate.

-

MS Settings:

-

Acquire data in either positive or negative ion mode. The 2-AA label facilitates efficient ionization in both modes.[3]

-

Tandem MS (MS/MS) can be performed to obtain structural information through fragmentation of the glycan chains.

-

Data Presentation and Interpretation

The mass spectrum will show a series of peaks corresponding to the different glycan structures present in the sample, each with the added mass of the 2-AA label. The relative intensities of the peaks can be used for semi-quantitative analysis of the glycan profile.

Table 1: Comparison of Labeling Reagents for Glycan Analysis

| Feature | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) |

| Charge | Neutral | Negative (at neutral pH)[3] |

| MS Ionization Mode | Primarily positive ion mode | Efficient in both positive and negative ion modes[3] |

| Separation Techniques | HPLC (HILIC) | HPLC, Capillary Electrophoresis (CE)[3] |

| Fluorescence | Yes | Yes, with higher quantum yield than 2-AB |

| Key Advantage | Extensive databases for HILIC retention times | Versatility across multiple platforms, especially CE-MS[3][8] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no MS signal | Incomplete glycan release | Ensure proper denaturation of the glycoprotein and sufficient PNGase F activity. |

| Poor labeling efficiency | Prepare labeling reagents fresh. Ensure correct pH and temperature during the reaction. | |

| Sample loss during purification | Optimize SPE loading, washing, and elution steps. | |

| High background noise | Incomplete removal of excess label | Ensure thorough washing of the SPE cartridge with 85% ACN/0.1% TFA. |

| Loss of sialic acids | Acid-catalyzed hydrolysis | Minimize exposure to acidic conditions, especially during storage. Elute from SPE with water instead of acidic solutions.[3] |

References

-

Hronowski, X. L., Wang, Y., Sosic, Z., & Wei, R. (2020). On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. Analytical Chemistry, 92(15), 10252–10256. [Link]

-

Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]

-

Guttman, A., & Karger, B. L. (1995). Glycomics using mass spectrometry. Journal of Chromatography A, 705(1), 145-154. [Link]

-

Waters Corporation. (2018). Glycan Analysis Solutions Brochure. [Link]

-

Wang, J., Wan, D., Sun, Y., Liu, Z., & Wang, C. (2022). Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone. Organic Letters, 24(7), 1545–1549. [Link]

-

Keser, T., Pavić, T., Lauc, G., & Gornik, O. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 10, 999770. [Link]

-

Pavić, T., Keser, T., Lauc, G., & Gornik, O. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 10, 999770. [Link]

-

Guttman, A., Chen, F. T., & Evangelista, R. A. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. [Link]

-

Doherty, M., Hoti, F., Gabor, M., & Bones, J. (2017). Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry. Analytical and Bioanalytical Chemistry, 409(1), 261–271. [Link]

-

Waters Corporation. (2021). Automated High-Throughput N-Glycan Labelling and LC-MS Analysis for Protein A Purified Monoclonal Antibodies. [Link]

-

Laqtom, N. N., & Guttman, A. (2017). Glycan characterization of the NIST RM monoclonal antibody using a total analytical solution: From sample preparation to data analysis. Journal of Proteomics, 150, 124-133. [Link]

Sources

- 1. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]

- 2. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan Labeling [sigmaaldrich.com]

- 5. apps.thermoscientific.com [apps.thermoscientific.com]

- 6. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for synthesizing 4-Amino-2-sulfobenzoic acid derivatives in the lab

An Application Note on the Laboratory Synthesis of 4-Amino-2-sulfobenzoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-2-sulfobenzoic Acid

4-Amino-2-sulfobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and industrial applications.[1] Its structure, featuring amino, sulfonic acid, and carboxylic acid moieties, makes it a versatile building block.[1][2] These functional groups provide multiple reaction sites for constructing more complex molecules, positioning it as a key intermediate in the synthesis of pharmaceuticals and azo dyes.[2][3][4] For instance, it serves as a precursor for p-aminosalicylic acid, a drug used in the treatment of tuberculosis.[3] The strategic placement of the sulfonate group ortho to the amino group and meta to the carboxylic acid group influences the molecule's reactivity and physical properties, such as increased water solubility.[1]

This guide provides an in-depth exploration of a reliable laboratory-scale protocol for the synthesis of 4-Amino-2-sulfobenzoic acid, focusing on the underlying chemical principles, safety imperatives, and pathways to further derivatization.

Synthetic Strategy: Mechanistic Rationale and Pathway Selection

The most common and practical laboratory approach for synthesizing 4-Amino-2-sulfobenzoic acid is through the electrophilic aromatic substitution (sulfonation) of a suitable precursor. While industrial methods may start from nitrotoluene derivatives through a multi-step process of sulfonation, oxidation, and reduction, a more direct route is often preferred for lab-scale synthesis.[3][5][6]

The chosen strategy involves the sulfonation of 4-aminobenzoic acid. However, a direct reaction with a potent sulfonating agent like fuming sulfuric acid or chlorosulfonic acid is problematic. The strongly activating and basic amino group would be protonated under the harsh acidic conditions, forming an anilinium ion. This deactivates the ring and directs substitution to the meta position, leading to undesired isomers. Furthermore, the amino group is susceptible to oxidation.

To circumvent these issues and ensure correct regioselectivity (directing the sulfonate group to the position ortho to the amine), a protection-deprotection strategy is essential. The amino group is temporarily converted into an acetamido group (-NHCOCH₃). This group is still activating and ortho-, para-directing but is less basic and sterically hinders the ortho positions, modulating the reactivity and guiding the incoming electrophile.

The overall synthetic workflow is visualized below:

Caption: Synthetic workflow for 4-Amino-2-sulfobenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-sulfobenzoic Acid

This protocol details the synthesis from 4-aminobenzoic acid via an N-acetylated intermediate.

Part A: Protection of 4-Aminobenzoic Acid (Synthesis of 4-Acetamidobenzoic Acid)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of distilled water.

-

Acetylation: While stirring vigorously, add 11.0 mL (0.11 mol) of acetic anhydride in one portion.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The suspension will initially thicken before a white precipitate of 4-acetamidobenzoic acid forms.

-

Isolation: Cool the flask in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with two 20 mL portions of cold distilled water. Dry the product in an oven at 80-90°C to a constant weight.

-

Expected Outcome: A white crystalline solid. The yield should be >90%.

-

Part B: Sulfonation of 4-Acetamidobenzoic Acid

Critical Safety Note: This step involves chlorosulfonic acid, a highly corrosive and reactive substance. It reacts violently with water. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[7][8][9][10]

-

Reaction Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a calcium chloride tube followed by a sodium hydroxide scrubber) in an ice-salt bath.

-

Reagent Addition: Carefully add 35 mL (approx. 61 g, 0.52 mol) of chlorosulfonic acid to the flask. Cool the acid to 0-5°C.

-

Substrate Addition: Over 30-45 minutes, add 9.0 g (0.05 mol) of dry 4-acetamidobenzoic acid from Part A in small portions through the third neck of the flask, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for two hours.

-

Quenching (Critical Step): Fill a 1 L beaker with approximately 400 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the cooled reaction mixture onto the ice. This is a highly exothermic process that will generate HCl gas. Perform this step slowly to control the reaction rate.

-

Isolation: The sulfonated product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

Part C: Deprotection (Hydrolysis) and Purification

-

Hydrolysis Setup: Transfer the crude solid from Part B to a 500 mL round-bottom flask. Add 100 mL of 10% (v/v) sulfuric acid.

-

Reaction: Heat the mixture under reflux for 1-2 hours to hydrolyze the acetamido group.

-

Purification: Cool the solution in an ice bath. The 4-Amino-2-sulfobenzoic acid will crystallize.

-

Final Isolation: Collect the purified product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

-

Drying: Dry the final product in a vacuum oven at 80°C.

Quantitative Data Summary

| Parameter | 4-Acetamidobenzoic Acid | 4-Amino-2-sulfobenzoic Acid |

| Molecular Formula | C₉H₉NO₃ | C₇H₇NO₅S |

| Molecular Weight | 179.17 g/mol | 217.20 g/mol [11] |

| Theoretical Yield | ~17.9 g (from 0.1 mol) | ~10.9 g (from 0.05 mol) |

| Appearance | White crystalline solid | White to off-white crystalline solid[2] |

| Melting Point | 250-252 °C | >300 °C (decomposes) |

| Solubility | Sparingly soluble in cold water | Freely soluble in hot water, less in cold[12] |

Best Practices and In-Depth Safety Analysis

Adherence to strict safety protocols is non-negotiable when performing this synthesis.

-

Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[8][10] Always handle it in a fume hood, away from any water sources. Ensure all glassware is perfectly dry. Use appropriate PPE, including heavy-duty acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[7]

-

Temperature Control: The initial sulfonation reaction is highly exothermic. Maintaining a low temperature during the addition of the substrate is critical to prevent runaway reactions and the formation of side products.

-

Quenching Protocol: The most hazardous step is quenching the reaction mixture. Always add the acid mixture to ice, never the other way around. Adding water or ice to the concentrated acid can cause explosive boiling and splashing of corrosive material.

-

Ventilation and Gas Trapping: The reaction and quenching steps release significant quantities of HCl gas. The entire apparatus must be contained within a high-performance chemical fume hood, and a gas trap is necessary to neutralize the acidic off-gases.

-

Waste Disposal: The acidic filtrates must be neutralized carefully before disposal. Slowly add a base (like sodium carbonate or sodium hydroxide) while cooling the solution in an ice bath. Dispose of the neutralized solution in accordance with institutional and local regulations.

Pathways for Derivatization

The synthesized 4-Amino-2-sulfobenzoic acid is a versatile intermediate for creating a library of derivatives.[1]

Caption: Derivatization pathways from 4-Amino-2-sulfobenzoic acid.

-

Amide Synthesis: The carboxylic acid group can be activated (e.g., with thionyl chloride to form an acyl chloride) or coupled directly with various primary or secondary amines using standard peptide coupling agents (e.g., DCC, EDC) to form a diverse range of amide derivatives.[13]

-

Sulfonamide Synthesis: The sulfonic acid can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. This reactive intermediate readily reacts with amines to yield sulfonamides, a privileged scaffold in medicinal chemistry.[14][15]

-

Azo Dye Formation: The aromatic amino group can be diazotized using sodium nitrite in an acidic solution at low temperatures. The resulting diazonium salt is a weak electrophile that can undergo azo coupling with electron-rich aromatic compounds (like phenols or anilines) to produce brightly colored azo dyes.[4]

This comprehensive guide provides a robust and well-rationalized protocol for the synthesis of 4-Amino-2-sulfobenzoic acid, empowering researchers to safely access this valuable chemical intermediate and its derivatives for further investigation.

References

- CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . MDPI. [Link]

- CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.

-

o-SULFOBENZOIC ANHYDRIDE . Organic Syntheses Procedure. [Link]

-

Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation . International Journal of ChemTech Research. [Link]

- CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.

-

2-Amino-4-sulfobenzoic acid | C7H7NO5S | CID 66822 . PubChem - NIH. [Link]

-

A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF . ResearchGate. [Link]

-

CHLOROSULPHONIC ACID HAZARD SUMMARY . NJ.gov. [Link]

- US1961196A - Sulphonation of aromatic amines.

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . RSC Advances (RSC Publishing). [Link]

-

(PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation" . ResearchGate. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . European Journal of Chemistry. [Link]

-

Aromatic amines: use in azo dye chemistry . IMR Press. [Link]

Sources

- 1. 4-Amino-2-sulfobenzoic acid | 527-76-4 | Benchchem [benchchem.com]

- 2. CAS 98-43-1: 2-Amino-4-sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents [patents.google.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 6. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.be [fishersci.be]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. 2-Amino-4-sulfobenzoic acid | C7H7NO5S | CID 66822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-4-sulfobenzoic acid | 98-43-1 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 15. eurjchem.com [eurjchem.com]

Application Notes & Protocols: A Guide to Pre-Column Derivatization of Primary Amines for Chromatographic Analysis

Introduction: The Analytical Challenge of Primary Amines

Primary amines are a class of organic compounds fundamental to a vast array of biological and chemical processes. From amino acids, the building blocks of proteins, to neurotransmitters that govern physiological functions, their accurate quantification is paramount in pharmaceutical research, clinical diagnostics, and food science. However, the direct analysis of these compounds by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) is often hampered by their inherent chemical properties. Many primary amines lack a strong chromophore or fluorophore, leading to poor sensitivity with UV-Vis or fluorescence detectors. Their high polarity can also result in poor retention and peak shape on reversed-phase HPLC columns.[1][2]

To overcome these challenges, a chemical modification process known as derivatization is employed.[1] Pre-column derivatization involves reacting the analyte with a carefully selected reagent before its introduction into the analytical column.[3][4] This process converts the primary amine into a derivative with enhanced detectability and improved chromatographic behavior.[5] A well-chosen derivatizing agent can introduce a highly responsive chromophore or fluorophore, significantly increasing analytical sensitivity.[5]

Evaluating 4-Amino-2-sulfobenzoic Acid (ASBA) as a Potential Derivatizing Agent

The query regarding 4-Amino-2-sulfobenzoic acid (ASBA) as a derivatizing agent for primary amines is an insightful one. Let's analyze its structure and properties to evaluate its suitability for this application.

ASBA is an aromatic compound containing an amino group (-NH₂), a sulfonic acid group (-SO₃H), and a carboxylic acid group (-COOH).[6][7] While it possesses functional groups, it is not a typical derivatizing agent for primary amines. Effective derivatizing agents for amines generally function by forming a stable covalent bond, such as an amide or a sulfonamide, with the target amine. This typically requires the reagent to have a highly reactive functional group, such as an acid chloride, an N-hydroxysuccinimide ester, or an isothiocyanate, which acts as a good leaving group to facilitate the reaction.

ASBA lacks such a highly reactive leaving group. The carboxylic acid group could potentially form an amide bond with a primary amine, but this reaction generally requires harsh conditions (e.g., high temperatures) or the use of coupling agents to activate the carboxylic acid, which would complicate the derivatization protocol. The amino group on the ASBA molecule itself would also compete for reaction. Therefore, ASBA is more commonly utilized as a chemical intermediate in the synthesis of other molecules, such as azo dyes, rather than as a direct derivatizing agent for analytical purposes.[6][8]

Given the lack of established methods using ASBA for this purpose, this guide will focus on well-validated, commonly employed reagents to ensure scientific accuracy and provide immediately applicable protocols for researchers.

Part 1: The Gold Standard: o-Phthalaldehyde (OPA) for Primary Amine Derivatization

One of the most widely used pre-column derivatization reagents for primary amines is o-phthalaldehyde (OPA).[5][9] OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[3][10]

The Causality Behind the Method:

-

Specificity: OPA's reaction is highly specific to primary amines; it does not react with secondary amines like proline under these conditions.[9] This allows for selective analysis.

-

Reaction Speed: The derivatization is nearly instantaneous, making it ideal for automated systems and high-throughput analysis.[5]

-

Sensitivity: The resulting isoindole derivatives are intensely fluorescent, enabling detection at picomole levels.[11]

-

Aqueous Conditions: The reaction proceeds efficiently in aqueous buffered solutions, which is compatible with most biological samples.

The OPA Derivatization Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the aldehyde groups of OPA, followed by the addition of the thiol and subsequent cyclization to form the stable, fluorescent 1-alkyl-2-thioalkyl-substituted isoindole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 3. actascientific.com [actascientific.com]

- 4. shimadzu.com [shimadzu.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 4-Amino-2-sulfobenzoic acid | 527-76-4 | Benchchem [benchchem.com]

- 7. CAS 98-43-1: 2-Amino-4-sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. 2-Amino-4-sulfobenzoic acid | 98-43-1 [chemicalbook.com]

- 9. jascoinc.com [jascoinc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

use of 4-Amino-2-sulfobenzoic acid as an internal standard in chromatography

Application Note: Robust Quantification of Polar Aromatic Amines in Biological Matrices using 4-Amino-2-sulfobenzoic Acid as an Internal Standard

Executive Summary

This application note details a validated protocol for using 4-Amino-2-sulfobenzoic acid (CAS: 527-76-4) as a structural Internal Standard (IS) in the chromatographic analysis of polar, zwitterionic drugs—specifically Sulfonamides and Aminobenzoates (e.g., PABA) .

While stable isotope-labeled (SIL) analogs are the gold standard for Mass Spectrometry, they are often cost-prohibitive or unavailable for early-stage metabolites. 4-Amino-2-sulfobenzoic acid offers a unique physicochemical profile: its sulfonic acid moiety (

Target Audience: Bioanalytical Chemists, DMPK Researchers, and QC Scientists.

Physicochemical Profile & Rationale

The selection of an Internal Standard requires strict adherence to the "Structure-Retention Relationship." 4-Amino-2-sulfobenzoic acid is structurally homologous to 4-Aminobenzoic acid (PABA) and Sulfanilamide , but with a critical modification: the ortho-sulfonic acid group.

Compound Properties

| Property | Value | Implication for Chromatography |

| Molecular Formula | Compatible with ESI+ and ESI- modes. | |

| Molecular Weight | 217.20 g/mol | Distinct mass shift from PABA (137.14) and Sulfamethoxazole (253.28). |

| Solubility (Water) | ~3 g/L (25°C) | Highly soluble; ideal for aqueous mobile phases. |

| Acidity ( | -1.6 ( | The sulfonic group is always deprotonated at HPLC pH (2-8). |

Mechanistic Advantage

In Reverse-Phase (RP) chromatography, most acidic drugs (carboxylic acids) can be retained by lowering the pH to suppress ionization. However, the sulfonic acid group on 4-Amino-2-sulfobenzoic acid remains ionized even at pH 2.0.

-

Result: The IS elutes earlier than the target carboxylic analytes, preventing co-elution and matrix suppression while still correcting for extraction efficiency due to its similar aromatic core.

Experimental Protocol

Materials & Reagents

-

Analyte: Sulfamethoxazole (or PABA/Procaine metabolites).

-

Internal Standard: 4-Amino-2-sulfobenzoic acid (>97% purity).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

-

Matrix: Human Plasma (K2EDTA).

Stock Solution Preparation

-

IS Master Stock (1 mg/mL): Dissolve 10.0 mg of 4-Amino-2-sulfobenzoic acid in 10 mL of Water:Methanol (90:10 v/v) .

-